1-[2-(MORPHOLINOMETHYL)PIPERIDINO]-2-PROPEN-1-ONE
Description
1-[2-(Morpholinomethyl)piperidino]-2-propen-1-one is a chalcone derivative characterized by a propenone backbone substituted with a piperidine ring and a morpholine-methyl group. Chalcones (α,β-unsaturated ketones) are widely studied for their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties .
Properties
IUPAC Name |
1-[2-(morpholin-4-ylmethyl)piperidin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c1-2-13(16)15-6-4-3-5-12(15)11-14-7-9-17-10-8-14/h2,12H,1,3-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTKDJPJFGXEQTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCCC1CN2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(MORPHOLINOMETHYL)PIPERIDINO]-2-PROPEN-1-ONE typically involves the reaction of piperidine with morpholine and an appropriate propenone derivative. The reaction conditions often require a base to facilitate the nucleophilic substitution reaction. Common bases used include sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of 1-[2-(MORPHOLINOMETHYL)PIPERIDINO]-2-PROPEN-1-ONE may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts to enhance reaction rates and selectivity is also common. The purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
1-[2-(MORPHOLINOMETHYL)PIPERIDINO]-2-PROPEN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the morpholine or piperidine nitrogen atoms.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution at room temperature.
Reduction: Pd/C in ethanol under hydrogen gas at room temperature.
Substitution: NaH in DMF at elevated temperatures.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of saturated amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[2-(MORPHOLINOMETHYL)PIPERIDINO]-2-PROPEN-1-ONE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[2-(MORPHOLINOMETHYL)PIPERIDINO]-2-PROPEN-1-ONE involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes or receptors, depending on its structural modifications. The pathways involved may include inhibition of enzyme activity or interference with receptor-ligand interactions, leading to altered cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Classification Based on Substituents
Chalcone derivatives are categorized by their substituents, which dictate their electronic, steric, and pharmacological profiles. Below is a comparative analysis of key analogs:
Piperidine-Containing Derivatives
- 1-(Piperidin-2-yl)propan-2-one (): Substituents: A piperidine ring directly attached to the propanone backbone. Molecular Weight: 141.21 g/mol. Key Features: Simpler structure without morpholine; used as a precursor in alkaloid synthesis. Comparison: The target compound’s morpholinomethyl group adds bulk and polarity, likely improving solubility and target interaction compared to unsubstituted piperidine derivatives.
Pyridine/Thiazole Hybrids
- (E)-3-(2-Fluorophenyl)-1-[4-methyl-2-(2-pyridylamino)-thiazol-5-yl]-2-propen-1-one (): Substituents: Thiazole-pyridine hybrid with fluorophenyl. Molecular Weight: ~380 g/mol (estimated). Comparison: The target compound’s morpholine group may offer better metabolic stability than the thiazole-pyridine system, which could be prone to oxidative degradation .
Aryl-Substituted Propenones
- 1-(2,4-Dihydroxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one ():
- Substituents : Dihydroxyphenyl and methoxyphenyl.
- Molecular Weight : 270.28 g/mol.
- Biological Activity : Tyrosinase inhibitor (IC₅₀ ~3.5 µM), comparable to kaempferol .
- Comparison : The target compound lacks polar hydroxyl groups but includes a morpholine ring, which may reduce tyrosinase affinity while enhancing blood-brain barrier penetration.
Triazole-Containing Derivatives
- 1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-2-propen-1-one (): Substituents: Chlorophenyl and triazole. Molecular Weight: 233.65 g/mol. Key Features: Triazole’s hydrogen-bonding capacity may enhance interactions with biological targets.
Physicochemical and Pharmacokinetic Properties
A comparative table of key parameters is provided below:
Notes:
- PSA (Polar Surface Area) : Higher PSA values (e.g., 45.9 Ų for triazole derivatives) correlate with improved solubility but reduced membrane permeability. The target compound’s PSA (32.7 Ų) balances these properties.
- LogP : The morpholine group in the target compound reduces lipophilicity (LogP ~1.2) compared to aryl-substituted analogs (LogP 2.8–3.5), suggesting better aqueous solubility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
